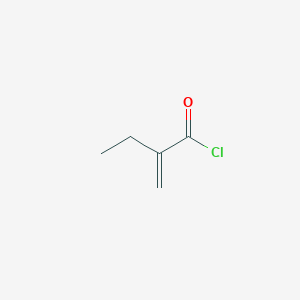
Ferric tartrate
Descripción general
Descripción
Ferric tartrate is a chemical compound and the iron (III) salt of tartaric acid. It has been historically used for various purposes, including as a steel medicine during the 19th and early 20th centuries . The compound is usually prepared by digesting tartarated iron in a pint of sherry for 30 days .
Synthesis Analysis
Ferric tartrate can be synthesized through various methods. One approach involves the decomposition of a cellulose/ferric tartrate complex system, resulting in the formation of Fe3O4 nanoparticles homogeneously deposited inside porous carbon derived from cellulose. This in-situ porous Fe3O4@C composite exhibits promising performance as a lithium-ion battery anode .
Molecular Structure Analysis
The molecular formula of ferric tartrate is C12H12Fe2O18, with a molar mass of 555.90 g/mol . The compound consists of iron (III) ions coordinated with tartaric acid ligands.
Chemical Reactions Analysis
Ferric tartrate can undergo various chemical reactions. For instance, it can react with aqueous ammonia to produce white gelatinous Fe(OH)2 or red-brown Fe(OH)3, depending on the oxidation state of iron . Additionally, it forms a dark blue precipitate called Prussian blue when reacting with potassium ferrocyanide .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Organometallic Chemistry
Ferric tartrate is used in organometallic chemistry as a reagent, catalyst, and precursor material with applications in thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .
Nanocomposite Synthesis
It serves as a complexing agent in the synthesis of Fe3O4@C composites, where it helps to dissolve cellulose and, upon carbonization, decomposes to form Fe3O4 nanoparticles homogeneously deposited inside porous carbon .
Cellulose Spinnability Assessment
In textile science, Ferric tartrate is an additive used to assess the spinnability of cellulose/alkaline ferric tartrate solutions, which is crucial for developing advanced fibers .
Plant Cell Culture
This compound is suitable for plant cell culture, where it may be used as a source of iron for plant nutrition or as a stress agent to induce specific responses in plant cells .
Magnetic Material Applications
Ferric tartrate-derived materials like ferrites are used in various biomedical fields, magneto-optical displays, rechargeable lithium batteries, microwave devices, internet technology, transformer cores, humidity sensors, and high-frequency media due to their excellent magnetic properties .
Antioxidant Power Assay
In food science research, Ferric tartrate is involved in assays like the microplate ferric reducing antioxidant power (mFRAP) assay to evaluate the antioxidant capacity of food samples such as honey .
Mecanismo De Acción
Target of Action
Ferric tartrate, a compound of iron and tartaric acid, primarily targets the body’s iron regulation system . Iron is an essential element for various biological processes, including oxygen transport, DNA synthesis, and energy production . Ferric tartrate contributes to these processes by providing a source of iron that can be absorbed and utilized by the body .
Mode of Action
Ferric tartrate’s mode of action involves its interaction with the body’s iron absorption mechanisms. Ferric (Fe 3+) iron is absorbed from the gastrointestinal tract by divalent metal transporter-1, and reduced to ferrous (Fe 2+) iron by ferrireductase and cytochrome b reductase 1 . Ferrous iron is then stored intracellularly in ferritin and transported into the blood by ferroportin 1 . This process ensures that the body has a steady supply of iron for various metabolic processes.
Biochemical Pathways
Ferric tartrate affects several biochemical pathways related to iron metabolism. It contributes to the process of erythropoiesis, the formation of new erythrocytes, which takes 3–4 weeks . It also plays a role in the regulation of cellular iron levels, which is largely dependent on ferritins . Moreover, ferric tartrate is involved in the process of ferroptosis, a form of cell death that is dependent on iron and characterized by lipid peroxidation .
Pharmacokinetics
The pharmacokinetics of ferric tartrate, like other iron supplements, is complex due to the ubiquity of endogenous iron and the compartmentalized sites of its action . The primary site of action of iron is the erythrocyte, and no conventional drug-receptor interaction takes place . The process of erythropoiesis, i.e., formation of new erythrocytes, takes 3–4 weeks .
Result of Action
The action of ferric tartrate results in increased iron levels in the body, contributing to the prevention and treatment of conditions such as iron deficiency anemia . By providing a source of iron that can be absorbed and utilized by the body, ferric tartrate helps ensure that various iron-dependent metabolic processes can proceed effectively .
Action Environment
The efficacy and stability of ferric tartrate can be influenced by various environmental factors. For example, the presence of other nutrients or substances in the gastrointestinal tract can affect the absorption of iron . Additionally, factors such as pH and the presence of certain enzymes can influence the reduction of ferric iron to ferrous iron, a key step in the body’s utilization of iron .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,3-dihydroxybutanedioate;iron(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H6O6.2Fe/c3*5-1(3(7)8)2(6)4(9)10;;/h3*1-2,5-6H,(H,7,8)(H,9,10);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOKDWPZOYRZFF-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Fe+3].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Fe2O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50951957 | |
| Record name | Iron(3+) 2,3-dihydroxybutanedioate (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50951957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ferric tartrate | |
CAS RN |
2944-68-5 | |
| Record name | Iron(3+) 2,3-dihydroxybutanedioate (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50951957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diiron tritartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.049 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1H-Benzo[g]indole-3-carboxaldehyde](/img/structure/B1598970.png)

![2H-Cyclopenta[b]furan-2-one, 3,3a,6,6a-tetrahydro-](/img/structure/B1598974.png)
![4-ethenoxybutyl N-[3-(4-ethenoxybutoxycarbonylamino)-4-methylphenyl]carbamate](/img/structure/B1598975.png)

